Allitol - 488-44-8

Allitol

Catalog Number: EVT-303246
CAS Number: 488-44-8
Molecular Formula: C6H14O6
Molecular Weight: 182.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Allitol is a rare sugar alcohol, a type of carbohydrate that contains six carbon atoms []. It is naturally present in trace amounts in commercial sugars, making it difficult to obtain through traditional extraction methods [, ]. It is classified as a hexitol, a sugar alcohol with six hydroxyl groups []. Allitol plays a significant role in scientific research due to its unique physiological effects, including its potential as a low-calorie sweetener, anticrystallization agent, and its role in the synthesis of other rare sugars [, ].

D-Allulose (D-Psicose)

    Relevance: D-allulose is a key compound related to allitol, as it serves as a direct precursor in allitol synthesis. Allitol can be produced from D-allulose through reduction using various methods, including chemical and enzymatic approaches [, , , , ]. This close structural relationship is highlighted by the presence of both compounds in plants like Itea, which are being explored as potential sources for their production [, , , ]. Both allitol and D-allulose exhibit potential anti-obesity effects, although they may act through different mechanisms [, ].

Erythritol

    Relevance: Erythritol serves as a relevant comparative compound to allitol in studies investigating the effects of sugar substitutes on body fat accumulation. Research suggests that both erythritol and allitol may contribute to reduced body fat accumulation compared to sucrose, although their mechanisms of action might differ [].

Sucrose

    Relevance: Sucrose serves as a standard comparator for assessing the effects of allitol on body weight and fat accumulation in dietary studies [, ]. Allitol's potential anti-obesity properties are highlighted by its ability to reduce body fat mass and intra-abdominal adipose tissue weights compared to a sucrose-rich diet [].

D-Tagatose

    Relevance: D-tagatose is included in the context of rare sugars and their potential applications, alongside allitol. Although their structures differ slightly, both sugars belong to the group of rare monosaccharides that have garnered interest as potential low-calorie sweeteners and prebiotic agents [, ].

L-Fructose

    Relevance: L-fructose is mentioned alongside allitol in the context of rare sugars and their potential application in non-cariogenic materials. It highlights the broader interest in rare sugars as alternative sweeteners with potential health benefits [].

L-Psicose

    Relevance: L-psicose is mentioned alongside allitol in the context of rare sugars and their potential application in non-cariogenic materials. This connection emphasizes the interest in rare sugars as alternative sweeteners with potential health benefits [].

Mannitol

    Relevance: Mannitol is mentioned in the context of potential misuse in sports due to its diuretic effect, which can potentially mask the presence of other banned substances []. Although both mannitol and allitol are sugar alcohols, allitol's laxative effect and potential for misuse in sports are not explicitly discussed in the provided research.

L-Arabinitol

    Relevance: L-arabinitol is mentioned in relation to the enzyme L-arabinitol 4-dehydrogenase (Lad1), which can oxidize L-arabinitol. Interestingly, Lad1 also exhibits activity towards allitol, highlighting a shared metabolic pathway for these compounds []. This research demonstrates the potential of certain enzymes to act on multiple related sugars, influencing their metabolic fate and potential applications.

D-Sorbitol

    Relevance: D-sorbitol is relevant due to its structural similarity to allitol and their shared substrate specificity for certain enzymes. Research on L-arabinitol 4-dehydrogenase (Lad1) from Hypocrea jecorina demonstrates that this enzyme can oxidize both D-sorbitol and allitol, although with different catalytic efficiencies [].

L-Iditol

    Relevance: L-iditol, like allitol, is categorized as a rare sugar alcohol with potential laxative properties []. While both compounds exhibit laxative effects in mice, L-iditol demonstrates a more pronounced impact on intestinal function, suggesting potential differences in their mechanisms of action or absorption rates.

D-Talitol

    Relevance: D-talitol is significant due to its structural similarity to allitol and its relevance in understanding the metabolic pathways of these rare sugars. The enzyme L-arabinitol 4-dehydrogenase (Lad1) from Hypocrea jecorina exhibits activity towards both D-talitol and allitol, demonstrating a shared metabolic route for these compounds []. Like allitol, D-talitol is also categorized as a rare sugar alcohol with potential laxative properties [].

Galactitol

    Relevance: Galactitol, though structurally different from allitol, provides insights into the substrate specificity of certain enzymes involved in rare sugar metabolism. For instance, L-arabinitol 4-dehydrogenase (Lad1) from Hypocrea jecorina can oxidize both galactitol and allitol at the C4 position, showcasing its ability to act on a range of sugar alcohols []. This information is crucial for understanding the potential metabolic fate of allitol and its potential interaction with other sugars in biological systems.

Ribitol

    Relevance: Ribitol is a substrate for the enzyme ribitol dehydrogenase (RDH) [, , , , ]. RDH is capable of catalyzing the reduction of D-psicose to allitol, making ribitol relevant in understanding the enzymatic synthesis of allitol.

Source and Classification

Allitol is primarily synthesized from D-psicose, a ketohexose, through enzymatic reduction processes. It can also be produced from D-fructose using engineered microbial strains. The classification of allitol as a sugar alcohol places it within the broader category of polyols, which are often used as sugar substitutes in various food products.

Synthesis Analysis

The synthesis of allitol can be achieved through various methods, including enzymatic and microbial processes.

Enzymatic Synthesis:

  1. Enzymes Used: Ribitol dehydrogenase and formate dehydrogenase are commonly employed in the enzymatic synthesis of allitol.
  2. Optimal Conditions: Research indicates that the optimal pH for the reaction is around 7.5, with a temperature of 40 °C. The shaking velocity during the reaction significantly affects yield, with maximum production observed at 150 revolutions per minute (rpm) after six hours.
  3. Yield: Under optimal conditions, yields can reach up to 95.60% with high purity levels (around 95%) confirmed through techniques such as high-performance liquid chromatography (HPLC), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy .

Microbial Synthesis:

  1. Engineered Strains: Strains of Escherichia coli have been genetically modified to enhance allitol production from D-fructose. This involves constructing multi-enzyme pathways that facilitate the conversion process.
  2. Yield Enhancement: By optimizing conditions and incorporating specific genes into the microbial strains, yields can be significantly increased, reaching over 48 g/L under specific substrate concentrations .
Molecular Structure Analysis

Allitol has the molecular formula C6H14O6C_6H_{14}O_6. Its structure consists of six carbon atoms connected by single bonds, with hydroxyl groups (-OH) attached to each carbon except for one that participates in a carbonyl group when in its aldehyde form.

Structural Characteristics

  • Stereochemistry: Allitol has multiple stereocenters, contributing to its unique three-dimensional shape.
  • Functional Groups: The presence of hydroxyl groups classifies allitol as an alcohol, impacting its solubility and reactivity.

The structural formula can be represented as follows:

HOCH2 C OH CH2OH C OH C OH C OH CHO\text{HOCH}_2\text{ C OH CH}_2\text{OH C OH C OH C OH CHO}
Chemical Reactions Analysis

Allitol participates in various chemical reactions typical of sugar alcohols:

  1. Reduction Reactions: Allitol can be synthesized through the reduction of D-psicose or D-fructose using reducing agents or enzymes.
  2. Dehydration Reactions: Under acidic conditions, allitol can undergo dehydration to form other compounds such as furfural derivatives.
  3. Oxidation Reactions: Allitol can be oxidized to form other sugar acids or ketones depending on the reaction conditions.

These reactions are influenced by factors such as pH, temperature, and the presence of catalysts.

Mechanism of Action

The mechanism by which allitol exerts its effects primarily relates to its interaction with biological systems:

  1. Metabolism: Allitol is metabolized differently than glucose; it does not raise blood glucose levels significantly, making it suitable for diabetic diets.
  2. Sweetness Perception: Allitol activates sweet taste receptors but with a lower intensity than sucrose, providing a sweet flavor without significant caloric intake.

The metabolic pathway involves conversion into intermediates that enter glycolytic pathways without causing insulin spikes.

Physical and Chemical Properties Analysis

Allitol exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 182.17 g/mol.
  • Solubility: Highly soluble in water due to its multiple hydroxyl groups.
  • Melting Point: Allitol has a melting point around 100 °C.
  • Taste Profile: It has a sweetness level approximately 70% that of sucrose but with fewer calories.

These properties make allitol an attractive alternative sweetener in various applications.

Applications

Allitol has diverse applications across several fields:

  1. Food Industry: Used as a low-calorie sweetener in products aimed at diabetic consumers or those seeking reduced caloric intake.
  2. Pharmaceuticals: Explored for use in drug formulations due to its non-cariogenic properties and potential health benefits.
  3. Cosmetics: Incorporated into skin care products for its moisturizing properties.

Research continues into expanding the applications of allitol based on its unique properties and benefits over traditional sugars.

Properties

CAS Number

488-44-8

Product Name

Allitol

IUPAC Name

(2R,3R,4S,5S)-hexane-1,2,3,4,5,6-hexol

Molecular Formula

C6H14O6

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6+

InChI Key

FBPFZTCFMRRESA-FBXFSONDSA-N

SMILES

C(C(C(C(C(CO)O)O)O)O)O

Synonyms

Allit; Allodulcit; Allodulcitol

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@H](CO)O)O)O)O)O

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